2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Overview
Description
2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one is a naturally occurring coumarinolignan, a type of secondary metabolite found in various plant species. It was first isolated from the plant Cleome viscosa. Coumarinolignans are known for their unique structure, which combines elements of coumarins and lignans. This compound has garnered interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one can be synthesized through an oxidative coupling process that involves the fusion of coumarin and phenylpropanoid structures. The synthesis typically requires specific reaction conditions, including the presence of catalysts and controlled temperature settings. The exact synthetic routes may vary, but they generally involve the use of organic solvents and reagents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of cleomiscosin B involves large-scale extraction from plant sources, particularly from Cleome viscosa. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in cleomiscosin B, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule, resulting in the formation of new derivatives
Common Reagents and Conditions
Common reagents used in the reactions of cleomiscosin B include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from the reactions of cleomiscosin B include various oxidized, reduced, and substituted derivatives.
Scientific Research Applications
Chemistry: 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one serves as a valuable compound for studying the structure-activity relationship of coumarinolignans.
Biology: In biological research, cleomiscosin B is investigated for its antioxidant and anti-inflammatory properties. .
Medicine: this compound exhibits hepatoprotective effects, making it a candidate for developing treatments for liver diseases. .
Mechanism of Action
2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.
Hepatoprotective Activity: This compound enhances the expression of antioxidant enzymes and reduces lipid peroxidation in liver cells, contributing to its protective effects against liver damage.
Comparison with Similar Compounds
2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one is part of a group of coumarinolignans that includes cleomiscosin A and cleomiscosin C. These compounds share similar structural features but differ in their biological activities and chemical properties:
Cleomiscosin A: Similar to cleomiscosin B, cleomiscosin A exhibits antioxidant and anti-inflammatory activities.
Cleomiscosin C: This compound has a methoxy substitution on the aromatic ring, which increases its reaction rate in certain environments. .
This compound stands out due to its unique combination of biological activities and its potential applications in various fields. Its distinct structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-19-14(25-2)8-11-4-6-16(23)27-18(11)20(19)28-17/h3-8,15,17,21-22H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADTAYOFHOFIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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